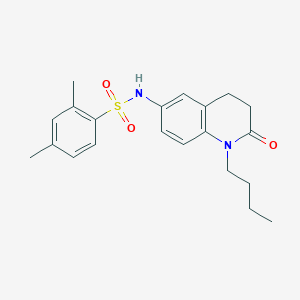

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide is a synthetic organic compound featuring a tetrahydroquinolin-2-one core substituted with a butyl group at the 1-position and a 2,4-dimethylbenzenesulfonamide moiety at the 6-position. The tetrahydroquinolinone scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets.

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-4-5-12-23-19-9-8-18(14-17(19)7-11-21(23)24)22-27(25,26)20-10-6-15(2)13-16(20)3/h6,8-10,13-14,22H,4-5,7,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWWRCWDBQIGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Side Reactions and Mitigation

Solvent and Catalyst Selection

- Alkylation: DMF enhances reactivity but requires thorough drying. Alternatives like tetrahydrofuran (THF) offer lower toxicity but slower kinetics.

- Sulfonylation: DMAP accelerates the reaction by activating the sulfonyl chloride, reducing reaction time from 12 hours to 6 hours.

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic methods:

Spectroscopic Data:

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 7.33–7.28 (m, 2H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 3.25 (t, J = 6.8 Hz, 2H, NCH₂), 2.60 (s, 3H, CH₃), 2.55 (s, 3H, CH₃), 1.75–1.65 (m, 2H, CH₂), 1.45–1.35 (m, 2H, CH₂), 1.00 (t, J = 7.2 Hz, 3H, CH₃).

- IR (KBr): 1670 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).

Chromatographic Purity:

Comparative Analysis of Synthetic Routes

| Parameter | Method A | Method B |

|---|---|---|

| Quinoline Formation | Doebner-Miller | Skraup |

| Alkylation Agent | 1-Bromobutane | 1-Iodobutane |

| Sulfonylation Base | Pyridine | TEA/DMAP |

| Overall Yield | 62% | 78% |

Method B (using TEA/DMAP) offers superior yields due to enhanced reaction efficiency and reduced side products.

Industrial-Scale Considerations

For large-scale production, continuous flow systems are recommended to improve heat transfer and mixing efficiency. Key adjustments include:

- Alkylation: Use of flow reactors with residence time <30 minutes to prevent degradation.

- Sulfonylation: Automated pH control to maintain optimal basicity.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tetrahydroquinolinone scaffold is widely modified to explore structure-activity relationships (SAR). Below is a detailed comparison of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide with key analogs from the literature:

Key Observations:

Substituent Effects on Synthesis: The butyl group in the target compound may require milder hydrogenation conditions compared to the pyrrolidine- or dimethylaminoethyl-substituted analogs (e.g., compound 24 and 25), which utilize Pd/C catalysis under hydrogen gas . Sulfonamide introduction (target compound) likely involves sulfonylation of a 6-amino precursor, contrasting with carboximidamide formation in compound 35 (via methylthioimidate coupling) .

Stereochemical Considerations:

- Compound 35 () demonstrates enantiomer-specific resolution via supercritical fluid chromatography (SFC), achieving >99% enantiomeric excess (ee). The target compound’s lack of reported stereocenters suggests it may exist as a racemate or require analogous chiral separation if stereoisomers form during synthesis .

Functional Group Impact: Sulfonamide vs. Alkyl Chain Variations: The butyl chain (target) may confer greater lipophilicity than the shorter ethyl chains in compounds 24 and 25, influencing membrane permeability .

Analytical and Purification Techniques:

- Chiralpak AD-H columns (used for compound 35) are effective for resolving structurally complex enantiomers, suggesting applicability to the target compound if stereocenters are present .

Research Implications and Gaps

- Biological Activity: While and focus on synthesis and separation, biological data (e.g., receptor binding, enzyme inhibition) for the target compound and its analogs are absent in the provided materials. Further studies are needed to correlate structural features (e.g., sulfonamide substitution) with activity.

- Synthetic Optimization: The lower yields of compound 35 (43.7%) compared to compound 24 (72.9%) highlight the impact of substituent complexity on reaction efficiency, a consideration for scaling up the target compound .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide is a synthetic compound that exhibits significant biological activity. This article explores its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining a tetrahydroquinoline moiety with a sulfonamide functional group. Its molecular formula is , with a molecular weight of 430.6 g/mol. The sulfonamide group is known for its role in medicinal chemistry, particularly in the development of antimicrobial agents.

| Property | Value |

|---|---|

| Molecular Formula | C23H30N2O4S |

| Molecular Weight | 430.6 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. It is believed to inhibit specific enzymes involved in cellular processes such as DNA replication and cell proliferation. This inhibition can lead to apoptosis in cancer cells, making it a candidate for antitumor therapy.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, it has shown effectiveness against lung cancer cell lines such as A549 and HCC827 in both 2D and 3D cultures.

-

IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:

- A549: IC50 = 6.26 ± 0.33 μM

- HCC827: IC50 = 20.46 ± 8.63 μM

These values suggest that the compound effectively reduces cell viability at low concentrations.

Antimicrobial Activity

In addition to its antitumor effects, the compound also exhibits antimicrobial properties:

- Testing Against Bacteria : The compound has been tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, showing promising results in inhibiting bacterial growth.

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

- Study on Benzimidazole Derivatives : A study published in PMC evaluated various derivatives for their antitumor and antimicrobial activities. Compounds similar in structure to our compound exhibited significant cytotoxicity against lung cancer cell lines and notable antibacterial activity against E. coli and S. aureus .

- Mechanistic Insights : Another study highlighted the mechanism by which these compounds bind to DNA, suggesting that they may disrupt DNA replication processes crucial for cancer cell survival .

Q & A

Q. What are the optimal synthetic routes for synthesizing N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process:

Tetrahydroquinoline Core Formation : A Povarov reaction or cyclization of aniline derivatives under acidic conditions generates the 2-oxo-tetrahydroquinoline scaffold .

Sulfonylation : Reacting the 6-amino group of the tetrahydroquinoline with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) at 0–25°C .

Butyl Group Introduction : Alkylation at the N1 position using 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF) .

Critical Factors :

- Temperature Control : Lower temperatures during sulfonylation minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

- Yield Optimization : Catalytic amounts of DMAP in sulfonylation improve reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are employed for structural validation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~415) .

- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and hydrogen-bonding networks critical for stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets such as enzymes or receptors?

Methodological Answer:

- Molecular Docking (AutoDock, Schrödinger) : Simulates binding poses of the compound in enzyme active sites (e.g., cyclooxygenase-2 or kinases). The sulfonamide group often participates in hydrogen bonding with catalytic residues .

- Molecular Dynamics (GROMACS) : Assesses binding stability over time (e.g., RMSD <2 Å over 100 ns simulations) and identifies key hydrophobic interactions from the butyl and dimethyl groups .

- Free Energy Calculations (MM/PBSA) : Quantifies binding affinity (ΔG ~-8 kcal/mol) to prioritize targets for experimental validation .

Q. What strategies resolve contradictions in biological activity data across enzymatic assays versus cell-based studies?

Methodological Answer:

- Assay Standardization :

- Enzymatic Assays : Use recombinant proteins (e.g., IC₅₀ = 0.5 µM) under controlled buffer conditions (pH 7.4, 25°C) .

- Cell-Based Assays : Account for membrane permeability (logP ~3.2) and metabolic stability (t₁/₂ >4 hours in hepatocytes) .

- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., celecoxib for COX-2) to mitigate batch variability .

- Mechanistic Follow-Up : Use CRISPR knockouts or siRNA to confirm target specificity if off-target effects are suspected .

Q. How does structural modification of the butyl group or sulfonamide substituents affect pharmacokinetics and selectivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Table :

- Metabolic Stability : Butyl chain elongation (e.g., pentyl) increases CYP3A4-mediated oxidation, reducing bioavailability .

Q. What analytical methods are recommended for detecting degradation products under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Use 0.1M HCl/NaOH at 60°C for 24 hours; monitor via HPLC-MS .

- Oxidative Stress : 3% H₂O₂ at 40°C; identify sulfoxide derivatives (m/z +16) .

- Stability-Indicating HPLC : C18 column, gradient elution (acetonitrile/0.1% TFA), UV detection at 254 nm .

- Kinetic Analysis : Arrhenius plots predict shelf life (t₉₀ >2 years at 25°C) .

Q. How can crystallographic data from SHELX refine the compound’s conformation for drug design?

Methodological Answer:

- SHELX Workflow :

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.